molecular formula C9H15NO B8087532 1-Azaspiro[4.5]decan-8-one

1-Azaspiro[4.5]decan-8-one

Cat. No. B8087532
M. Wt: 153.22 g/mol
InChI Key: MONHEUBNMWAXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azaspiro[4.5]decan-8-one is a useful research compound. Its molecular formula is C9H15NO and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Azaspiro[4.5]decan-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azaspiro[4.5]decan-8-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiviral Applications : A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their activity against human coronaviruses and influenza virus. Some compounds, notably N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, showed significant inhibitory activity against human coronavirus 229E, highlighting the potential of this scaffold for antiviral drug development (Apaydın et al., 2019).

  • Neurological Applications : 1-Oxa-8-azaspiro[4.5]decanes have been studied as M1 muscarinic agonists for the symptomatic treatment of Alzheimer's type dementia. Compounds like 2,8-Dimethyl-1-oxa-8-azaspiro[4,5]decan-3-one exhibited potent muscarinic activities in vitro and in vivo, showing potential for therapeutic applications in neurodegenerative diseases (Tsukamoto et al., 1995).

  • Anticancer Applications : New derivatives of 1-thia-azaspiro[4.5]decane and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds showed moderate to high inhibition activities against various cancer cell lines such as HepG-2, PC-3, and HCT116, indicating their potential use in cancer therapy (Flefel et al., 2017).

  • Muscarinic Activity : The synthesis and biological activity of enantiomers of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]-decan-3-one revealed that the S-enantiomer is a full M2-agonist, indicating specific receptor binding and potential therapeutic applications (Wu et al., 1995).

  • Antihypertensive Activity : Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, such as the 8-[2-(3-indolyl)ethyl] derivatives, have been evaluated for antihypertensive effects in models like spontaneous hypertensive rats, showing potential as antihypertensive agents (Caroon et al., 1981).

properties

IUPAC Name

1-azaspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-2-5-9(6-3-8)4-1-7-10-9/h10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONHEUBNMWAXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)CC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aza-spiro[4.5]decan-8-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[4.5]decan-8-one
Reactant of Route 2
1-Azaspiro[4.5]decan-8-one
Reactant of Route 3
1-Azaspiro[4.5]decan-8-one
Reactant of Route 4
1-Azaspiro[4.5]decan-8-one
Reactant of Route 5
1-Azaspiro[4.5]decan-8-one
Reactant of Route 6
1-Azaspiro[4.5]decan-8-one

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